molecular formula C9H9NO2 B1404200 3-Cyclopropylpicolinic acid CAS No. 878805-23-3

3-Cyclopropylpicolinic acid

Cat. No.: B1404200
CAS No.: 878805-23-3
M. Wt: 163.17 g/mol
InChI Key: LRHWMCDZEISUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylpicolinic acid is a chemical compound with the molecular formula C9H9NO2 . It is a product of the kynurenine pathway and is synthesized from L-tryptophan .


Synthesis Analysis

The synthesis of this compound involves enzymatic shunting of an aminocarboxysemialdehyde intermediate . More details about its synthesis can be found in the referenced documents .


Molecular Structure Analysis

The molecular weight of this compound is 163.18 . Its IUPAC name is 3-cyclopropyl-2-pyridinecarboxylic acid . The InChI code for this compound is 1S/C9H9NO2/c11-9(12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H,11,12) .


Physical and Chemical Properties Analysis

This compound is stored in a refrigerator . It has a molecular weight of 163.18 . More details about its physical and chemical properties can be found in the referenced documents .

Scientific Research Applications

Chemical Functionalization and Synthesis

  • C-H Functionalization of Cyclopropanes: A palladium-catalyzed, picolinamide-enabled C-H arylation of cyclopropanes has been efficiently achieved, demonstrating the utility of cyclopropylpicolinamides in complex chemical synthesis (Roman & Charette, 2013).
  • Synthesis of Functionalized Spiroindolines: Cyclopropyl spiroindolines, which could potentially include 3-cyclopropylpicolinic acid derivatives, have been synthesized using palladium(0)-catalyzed C-H functionalization, highlighting the role of cyclopropyl compounds in the creation of complex molecular structures (Saget, Perez, & Cramer, 2013).

Biological and Pharmacological Studies

  • DNA Interactions and Antimicrobial Activities: Pyridine-2-carboxylic acid derivatives, closely related to this compound, have been studied for their interactions with DNA and demonstrated notable antimicrobial activities against various bacteria, suggesting potential biological applications of similar compounds (Tamer et al., 2018).
  • Structural Studies of Related Compounds: Structural analyses of compounds like 3-cyclopropyl-3, 4-dihydroquinazolin-2(1H)-one, which share structural similarities with this compound, have been conducted to understand their potential in synthesizing biologically active compounds (Shetty et al., 2016).

Material Science and Spectroscopy

  • Mass Spectrometry Applications: 3-Aminopicolinic acid, a derivative of picolinic acid, has been used as a matrix for laser desorption mass spectrometry of biopolymers, demonstrating the potential utility of similar compounds in analytical chemistry (Taranenko et al., 1994).

Metabolic and Enzymatic Studies

  • Activation of Phosphoenolpyruvate Carboxykinase: 3-Aminopicolinate, another derivative of picolinic acid, has been shown to activate phosphoenolpyruvate carboxykinase, an enzyme involved in gluconeogenesis, indicating the potential metabolic significance of similar compounds (MacDonald & Lardy, 1978).

Organic Chemistry and Catalysis

  • Cyclopropanation Processes: Research on N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, a compound related to this compound, showed remarkable cyclopropanation processes, indicating the role of cyclopropyl groups in organic synthesis (Szakonyi et al., 2002).
  • Synthesis of Azetidines and Tetrahydroquinolines: Lewis acid-mediated reactions involving cyclopropane compounds have led to the synthesis of azetidines and tetrahydroquinolines, highlighting the versatility of cyclopropyl compounds in synthesizing complex molecules (Han et al., 2016).

Safety and Hazards

The safety information for 3-Cyclopropylpicolinic acid includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 .

Biochemical Analysis

Biochemical Properties

3-Cyclopropylpicolinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in the tryptophan metabolism pathway . The interaction between this compound and IDO can influence the production of metabolites like kynurenine, impacting immune responses and cellular metabolism. Additionally, this compound has been shown to inhibit the activity of certain viral enzymes, thereby exhibiting antiviral properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the entry of enveloped viruses into host cells by targeting viral-cellular membrane fusion . This inhibition can lead to reduced viral replication and spread. Moreover, this compound can modulate the expression of genes involved in immune responses, thereby affecting the overall immune function of cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activities. It binds to the active sites of enzymes like IDO, leading to enzyme inhibition . This inhibition can result in altered metabolic pathways and reduced production of certain metabolites. Additionally, this compound can interfere with viral enzymes, preventing the replication of viruses within host cells . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiviral and immunomodulatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and maintains its antiviral and immunomodulatory properties . Higher doses can lead to adverse effects, including cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to tryptophan metabolism. It interacts with enzymes such as IDO, influencing the production of metabolites like kynurenine . These interactions can affect metabolic flux and alter the levels of various metabolites within cells. The compound’s role in modulating metabolic pathways highlights its potential as a therapeutic agent for conditions involving dysregulated metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

Properties

IUPAC Name

3-cyclopropylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHWMCDZEISUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738795
Record name 3-Cyclopropylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878805-23-3
Record name 3-Cyclopropylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-cyclopropylpyridine-2-carboxylate (80 mg, 0.45 mmol) in THF (2 ml) and water (2 ml) was added lithium hydroxide (55 mg, 1.36 mmol) and the reaction mixture was refluxed for 2 hours. The reaction was then acidified to pH 2 using 1M HCl (aq) and extracted with DCM (3×50 ml). The combined organics were washed with water (30 ml), brine (30 ml), dried over sodium sulfate and concentrated in vacuo to afford the title compound.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Cyclopropylpicolinic acid
Reactant of Route 2
Reactant of Route 2
3-Cyclopropylpicolinic acid
Reactant of Route 3
Reactant of Route 3
3-Cyclopropylpicolinic acid
Reactant of Route 4
Reactant of Route 4
3-Cyclopropylpicolinic acid
Reactant of Route 5
Reactant of Route 5
3-Cyclopropylpicolinic acid
Reactant of Route 6
Reactant of Route 6
3-Cyclopropylpicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.